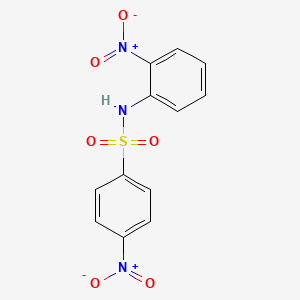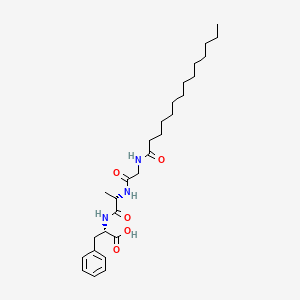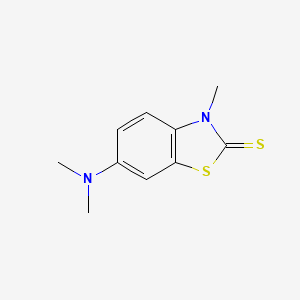![molecular formula C12H17NO2 B12565892 1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- CAS No. 195004-69-4](/img/structure/B12565892.png)
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- is a chemical compound with a complex structure that includes a furan ring and a tert-butyl imine group
Vorbereitungsmethoden
The synthesis of 1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- can be achieved through several synthetic routes. One common method involves the reaction of 3-furylcarbinol with tert-butyl isocyanide under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases or conditions.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Propanone, 1-[2-[[(1,1-dimethylethyl)imino]methyl]-3-furanyl]- can be compared with other similar compounds, such as:
1-Propanone, 1-(2-furanyl)-: This compound has a similar furan ring structure but lacks the tert-butyl imine group, resulting in different chemical properties and reactivity.
2-Propanone, 1,1-dimethoxy-: This compound has a different functional group arrangement, leading to distinct chemical behavior and applications.
Eigenschaften
CAS-Nummer |
195004-69-4 |
|---|---|
Molekularformel |
C12H17NO2 |
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-[2-(tert-butyliminomethyl)furan-3-yl]propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-5-10(14)9-6-7-15-11(9)8-13-12(2,3)4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
PAMCILQHFPUNOA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(OC=C1)C=NC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
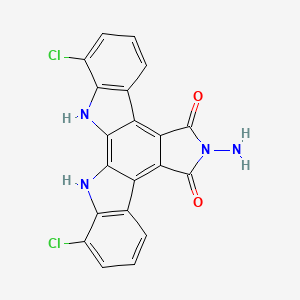
![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
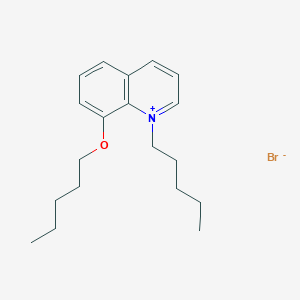
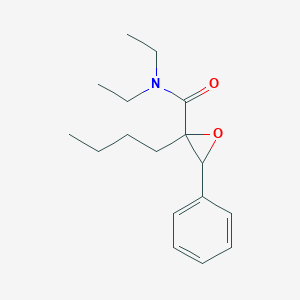
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)

